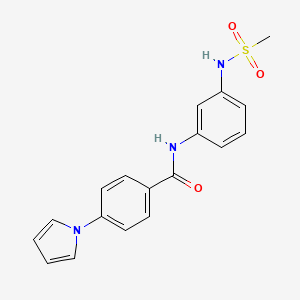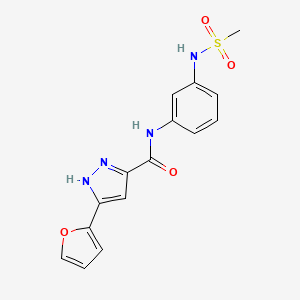
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide (also known as MSPP) is an organic compound that has been studied extensively due to its potential applications in biochemistry and physiology. MSPP is a small molecule that has a wide range of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP has been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics.
作用机制
MSPP has been shown to act as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. As an inhibitor, MSPP binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. As a stabilizer, MSPP binds to the protein and prevents it from unfolding or denaturing. As a substrate, MSPP binds to the enzyme and is then converted into the product of the reaction.
Biochemical and Physiological Effects
MSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPP can inhibit the activity of enzymes such as cytochrome P450 and can also act as a substrate for enzymatic reactions. In vivo studies have shown that MSPP can modulate the activity of enzymes involved in the metabolism of drugs and can also act as an antioxidant.
实验室实验的优点和局限性
MSPP has many advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize, and it is highly soluble in aqueous solutions. In addition, MSPP can be used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. However, MSPP is not as stable as some other compounds and can be degraded by light and heat.
未来方向
In the future, MSPP could be used in a variety of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP could be used to study the effects of inhibitors on enzyme activity and to study the metabolism of drugs. Furthermore, MSPP could be used to develop new fluorescent probes for the study of biochemical and physiological processes. Finally, MSPP could be used to develop new drugs or drug formulations.
合成方法
MSPP can be synthesized using a variety of methods. The most common method is the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzamide in the presence of a base, such as triethylamine, at room temperature. This reaction yields MSPP in good yields. Other methods have also been used to synthesize MSPP, such as the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzoyl chloride in the presence of a base, such as triethylamine, at room temperature.
科学研究应用
MSPP has been widely studied due to its potential applications in biochemistry and physiology. MSPP has been used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. It has also been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics. MSPP has been used to study the activity of enzymes such as cytochrome P450, as well as to study the effects of inhibitors on enzyme activity.
属性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)20-16-6-4-5-15(13-16)19-18(22)14-7-9-17(10-8-14)21-11-2-3-12-21/h2-13,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAPGGCEBWXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)
![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)